![molecular formula C11H8N2 B2375711 5H-indeno[1,2-d]pyrimidine CAS No. 245-02-3](/img/structure/B2375711.png)
5H-indeno[1,2-d]pyrimidine
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Overview
Description
5H-indeno[1,2-d]pyrimidine is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . A series of novel substituted thioxopyrimidine and thiazolo[3,2-a]pyrimidine compounds that combine various heteroaryl rings have been synthesized .
Synthesis Analysis
The synthesis of this compound involves a Biginelli one-pot three-component reaction . This reaction has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds .
Molecular Structure Analysis
The molecular formula of this compound is C11H8N2 . Its structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The Biginelli reaction has been intensively studied in the last two decades, especially due to the applications of synthesized dihydropyrimidinone compounds . The reaction involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in ethanol solution .
Physical And Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .
Scientific Research Applications
Synthesis Techniques
- Three-Component Synthesis : A highly efficient synthesis of 2-amino-4-aryl-5H-indeno[1,2-d]pyrimidin-5-one derivatives was developed using a liquid glass-catalyzed three-component reaction. This process involves guanidine hydrochloride, aromatic aldehydes, and 1,3-indandione, yielding high-quality derivatives (Fazlinia & Sheikh, 2020).
- Intramolecular Friedel-Crafts Reaction : A novel synthesis approach using an intramolecular Friedel-Crafts reaction between aryl and ester groups of ethyl 6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates and their thioxo analogs was explored to synthesize 1H-Indeno[1,2-d]pyrimidine-2,5(3H,9bH)-dione derivatives (Mobinikhaledi et al., 2007).
Novel Derivatives and Applications
- Furo[3′,4′:5,6]pyrido[2,3-d]Pyrimidine Derivatives : A series of furo and indeno pyrido pyrimidine derivatives were synthesized via multicomponent reactions. This protocol offers advantages in yield, cost, environmental impact, and convenience (Tu et al., 2007).
- Fluorescent Compounds : New fluorescent compounds, 2-substituted indeno[1,2-d]pyrimidin-5-ones, showed fluorescence in the solid state, indicating potential applications in material sciences (Hagimori et al., 2016).
Medical and Biological Applications
- Antimicrobial Activity : Some new indeno and thieno pyrimidine derivatives demonstrated promising antimicrobial activity, indicating potential for developing new antimicrobial agents (Hegab et al., 2007).
- Anticancer Evaluation : A study detailed the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives and their screening against cancer cell lines, highlighting potential anticancer properties (Patravale et al., 2014).
Mechanism of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
Safety and Hazards
Future Directions
The Biginelli synthesis that mediates the production of pyrimidine compounds has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds . In this changing medical landscape due to COVID-19, finding new organic structures with antimicrobial and antiviral properties is a priority in current research .
properties
IUPAC Name |
5H-indeno[1,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,6-7H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFDXVBRMCUFAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC=NC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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